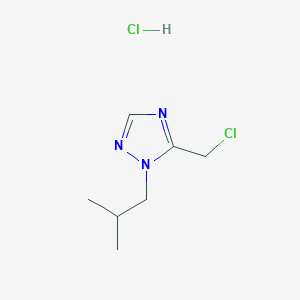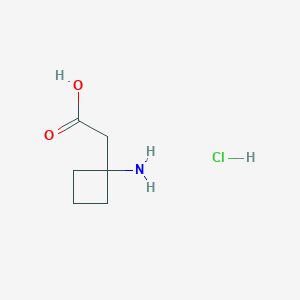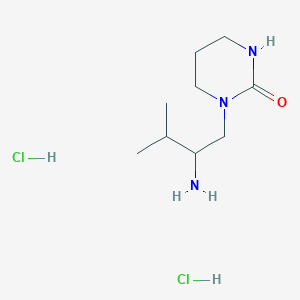
Dihidrocloruro de 2-metil-4,5,6,7-tetrahidro-2H-indazol-4-amina
Descripción general
Descripción
“2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1803561-52-5 . It has a molecular weight of 187.67 and its IUPAC name is 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride” is1S/C8H13N3.ClH/c1-11-5-6-7(9)3-2-4-8(6)10-11;/h5,7H,2-4,9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Aplicaciones Científicas De Investigación
Investigación Farmacéutica y Desarrollo de Medicamentos
Este compuesto está siendo investigado activamente en la industria farmacéutica por sus posibles efectos terapéuticos. Debido a su estructura, puede servir como un andamiaje para desarrollar nuevos fármacos con propiedades analgésicas y antiinflamatorias . Es particularmente interesante para el diseño de nuevos medicamentos que podrían tratar potencialmente el dolor crónico y las enfermedades inflamatorias.
Síntesis Química
El compuesto sirve como un intermediario importante en la síntesis química. Se puede utilizar para crear una variedad de derivados de indazol, que son valiosos para sintetizar compuestos con posibles propiedades medicinales, como efectos antipiréticos, hipotensores y antiagregantes plaquetarios .
Safety and Hazards
The safety information available indicates that “2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride” has the following hazard statements: H315, H319, H335 . These codes correspond to skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). The compound also has several precautionary statements, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely.
Mecanismo De Acción
Target of Action
Compounds with an indazole moiety have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control .
Mode of Action
Indazole derivatives have been reported to inhibit, regulate, and modulate the activity of kinases . This interaction with the kinases can lead to changes in cell cycle progression and cell volume regulation .
Biochemical Pathways
The inhibition, regulation, and modulation of kinases such as chk1, chk2, and h-sgk suggest that this compound may affect pathways related to cell cycle regulation and cell volume control .
Result of Action
The modulation of kinases such as chk1, chk2, and h-sgk could potentially lead to changes in cell cycle progression and cell volume regulation .
Análisis Bioquímico
Biochemical Properties
2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .
Cellular Effects
The effects of 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride on various types of cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride exerts its effects through binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, leading to changes in gene expression and cellular function. The compound’s ability to bind to specific enzymes and proteins is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, influencing their function and activity .
Transport and Distribution
The transport and distribution of 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its biochemical activity and function.
Subcellular Localization
The subcellular localization of 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity .
Propiedades
IUPAC Name |
2-methyl-4,5,6,7-tetrahydroindazol-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-11-5-6-7(9)3-2-4-8(6)10-11;;/h5,7H,2-4,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYIGRKZRJGZAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(CCCC2=N1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![{[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1448160.png)
![2-[[2-[(4-Fluorophenyl)amino]-2-oxoethyl]amino]-benzoic acid](/img/structure/B1448162.png)



![tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate](/img/structure/B1448168.png)
![tert-butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate](/img/structure/B1448170.png)


